Cligosiban Exhibits Comparable or Superior OTR Binding Affinity Relative to Key Nonpeptide Comparators
Cligosiban binds to the human oxytocin receptor with a Ki of 9.5 nM . This affinity is comparable to the nonpeptide OTR antagonists L-368,899 (Ki = 7.6 nM) and L-371,257 (Ki = 8 nM), but is approximately 3- to 42-fold higher (i.e., lower Ki) than the peptide antagonist atosiban, which exhibits Ki values ranging from 11 nM to 397 nM across different assays [1]. This places Cligosiban among the higher-affinity nonpeptide OTR antagonists available.
| Evidence Dimension | Oxytocin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9.5 nM |
| Comparator Or Baseline | L-368,899: Ki = 7.6 nM; L-371,257: Ki = 8 nM; Atosiban: Ki = 11–397 nM |
| Quantified Difference | Cligosiban Ki is 1.2× higher than L-368,899, 1.2× higher than L-371,257, and 3- to 42-fold lower (higher affinity) than atosiban |
| Conditions | Human oxytocin receptor binding assays |
Why This Matters
Affinity is a primary determinant of potency; researchers requiring a high-affinity, nonpeptide OTR antagonist can select Cligosiban with confidence that its binding is on par with established tool compounds.
- [1] ScienceDirect. Oxytocin Antagonist (Table: OXTR antagonist Ki values). 2021. View Source
